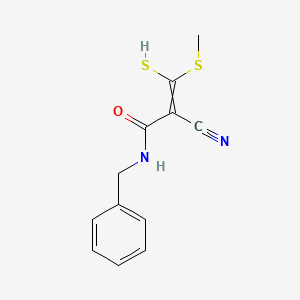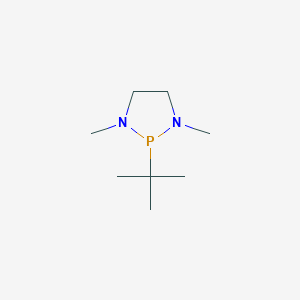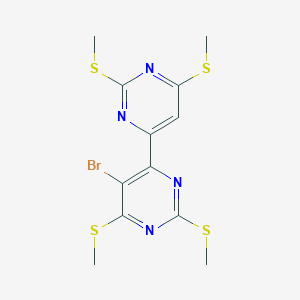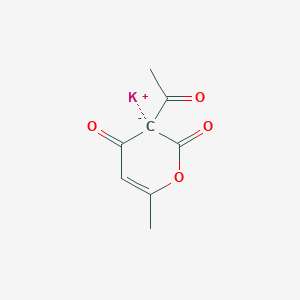![molecular formula C12H18O2 B14618256 6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one CAS No. 58728-53-3](/img/structure/B14618256.png)
6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-7-(3-oxobutyl)bicyclo[410]heptan-3-one is a bicyclic ketone with the molecular formula C12H18O2 This compound is characterized by its unique bicyclo[410]heptane structure, which includes a ketone functional group and a methyl group at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in mechanistic studies.
Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity for various biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Piperitone oxide: A structurally related compound with similar bicyclic features.
cis-Piperitone epoxide: Another related compound with an epoxide functional group.
trans-Piperitone oxide: A stereoisomer of piperitone oxide.
Uniqueness
6-Methyl-7-(3-oxobutyl)bicyclo[410]heptan-3-one is unique due to its specific substitution pattern and the presence of both a ketone and a methyl group
Propiedades
Número CAS |
58728-53-3 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
6-methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C12H18O2/c1-8(13)3-4-10-11-7-9(14)5-6-12(10,11)2/h10-11H,3-7H2,1-2H3 |
Clave InChI |
LGEKQNSNNQGALI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1C2C1(CCC(=O)C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)
![1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole](/img/structure/B14618185.png)
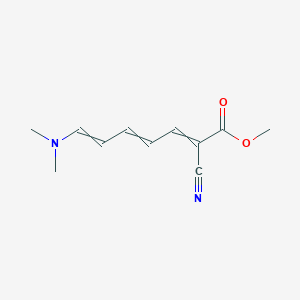
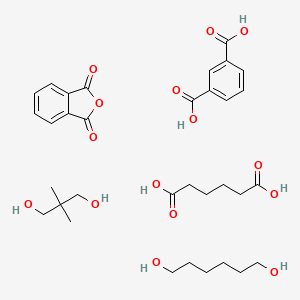
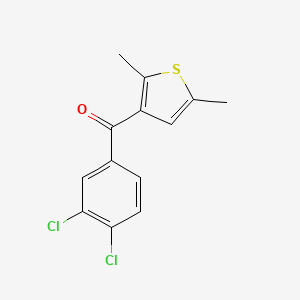

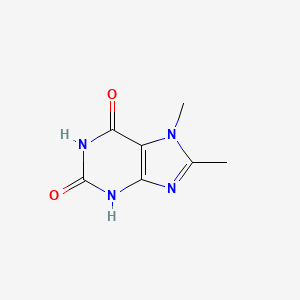
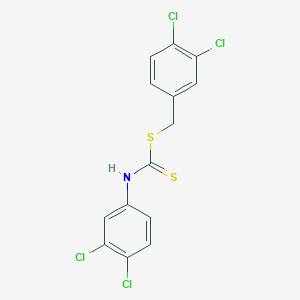
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)
